molecular formula C8H10N2O5S B1368706 5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 92259-24-0

5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B1368706
CAS RN: 92259-24-0
M. Wt: 246.24 g/mol
InChI Key: PVCCLOHQNJTLFO-UHFFFAOYSA-N
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Description

5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as DTT, is a small molecule widely used in biochemistry and molecular biology. DTT is a reducing agent that can break disulfide bonds in proteins, which is essential for many biochemical experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Thiol-Specific Bioconjugation : A study by Zhang et al. (2017) detailed the development of 5-Methylene pyrrolones (5MPs), highly thiol-specific and tracelessly removable bioconjugation tools, offering improved stability and cysteine specificity. These compounds allow for the controlled release of conjugated cargo and temporary thiol protection, showcasing their utility in protein immobilization and the pull-down of active complexes (Zhang et al., 2017).

  • Antitumor Activities : Kumar et al. (2018) synthesized novel derivatives of 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione and evaluated their in vitro anticancer activity, with some compounds showing high inhibitory activity against cervical cancer cell lines. This highlights their potential in anticancer research (Kumar et al., 2018).

Chemical Properties and Applications

  • Catalytic Activities : Fırıncı (2019) investigated the catalytic activities of pyrimidine-2,4,6-trione copper(II) complexes in the peroxidative oxidation of cyclohexane, indicating their potential in catalysis and the synthesis of environmentally friendly oxidation processes (Fırıncı, 2019).

  • Functionalized Pyrimidines : Greco and Tor (2007) explored the synthesis and photophysical evaluation of modified nucleoside analogues with a focus on furan-decorated nucleosides, identifying promising candidates for use as responsive fluorescent probes in nucleic acids. This research provides insights into the development of new probes for DNA and RNA studies (Greco & Tor, 2007).

properties

IUPAC Name

5-(1,1-dioxothiolan-3-yl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c11-6-5(7(12)10-8(13)9-6)4-1-2-16(14,15)3-4/h4-5H,1-3H2,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCCLOHQNJTLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585335
Record name 5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS RN

92259-24-0
Record name 5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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